3-[(3-Fluorophenyl)amino]propanoic acid
Overview
Description
“3-[(3-Fluorophenyl)amino]propanoic acid” is a chemical compound with the CAS Number: 885275-89-8 . It has a molecular weight of 183.18 . The compound is solid in its physical form .
Molecular Structure Analysis
The linear formula of “3-[(3-Fluorophenyl)amino]propanoic acid” is C9H10FNO2 . This indicates that the molecule consists of 9 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms.Physical And Chemical Properties Analysis
“3-[(3-Fluorophenyl)amino]propanoic acid” is a solid compound . It should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
Organic Synthesis
“3-[(3-Fluorophenyl)amino]propanoic acid” is an organic compound that can be used in various organic synthesis processes . It’s a monocarboxylic acid derivative , which means it can participate in reactions involving carboxylic acids and their derivatives.
Probe for mGluR5 Study
Researchers are investigating the use of this compound as a probe to study the structure and function of mGluR5 (metabotropic glutamate receptor 5) and its role in synaptic plasticity and various neurological disorders. This could potentially lead to new insights into the functioning of the brain and the development of treatments for neurological disorders.
Proteases Apoptosis
This compound is being studied in the context of proteases apoptosis . Proteases play a crucial role in apoptosis, a process of programmed cell death. Understanding how this compound interacts with proteases could provide valuable insights into the mechanisms of cell death and disease.
Chromatin/Epigenetics
“3-[(3-Fluorophenyl)amino]propanoic acid” is also being studied in the field of chromatin and epigenetics . Epigenetic modifications, including changes to chromatin, play a crucial role in gene expression. Studying this compound could provide new insights into these processes.
Metabolism
This compound is being studied in the context of metabolism . Understanding how this compound is metabolized could provide valuable information about how the body processes similar compounds.
MAPK Signaling
“3-[(3-Fluorophenyl)amino]propanoic acid” is being studied in the context of MAPK (Mitogen-Activated Protein Kinase) signaling . MAPKs are important for cellular responses to a variety of stimuli. Understanding how this compound interacts with MAPKs could provide valuable insights into cellular signaling.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), and P330 (Rinse mouth) .
Mechanism of Action
Target of Action
The primary targets of the compound 3-[(3-Fluorophenyl)amino]propanoic acid are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets within biological systems .
Mode of Action
Like other amino acids, it may interact with various enzymes and receptors in the body .
Biochemical Pathways
As an amino acid derivative, it might be involved in protein synthesis or other amino acid-related pathways .
Pharmacokinetics
As a small molecule, it is expected to have good bioavailability .
Action Environment
The action, efficacy, and stability of 3-[(3-Fluorophenyl)amino]propanoic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment .
properties
IUPAC Name |
3-(3-fluoroanilino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-7-2-1-3-8(6-7)11-5-4-9(12)13/h1-3,6,11H,4-5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMPTGFIUPPIGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589450 | |
Record name | N-(3-Fluorophenyl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Fluorophenyl)amino]propanoic acid | |
CAS RN |
885275-89-8 | |
Record name | N-(3-Fluorophenyl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(3-Fluorophenyl)amino]propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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